2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is a useful research compound. Its molecular formula is C16H16BrNO4S and its molecular weight is 398.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bromophenol Derivatives from Red Algae
Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides identified several compounds with detailed structural elucidation. Although these compounds showed inactivity against human cancer cell lines and microorganisms, their isolation and structural analysis contribute to the broader understanding of bromophenol derivatives' potential applications in various fields, including medicinal chemistry and environmental studies (Zhao et al., 2004).
Cyclization Reactions
The study on cyclization reactions of sulfonyl group-containing heterocyclic compounds provides insights into the synthetic routes that could be applied to similar compounds, potentially including 2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime. These reactions are significant for the synthesis of complex molecular architectures, which could be essential for pharmaceutical and material science applications (Fan et al., 1998).
Synthesis and Biological Evaluation
Another relevant study focuses on the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. This research highlights the importance of structural modification and synthesis of bromophenol derivatives to enhance their biological activity, potentially guiding future research into related compounds for therapeutic applications (Akbaba et al., 2013).
DNA Photo-Cleavage Agents
Sulfonyl derivatives, including p-pyridine sulfonyl ethanone oxime derivatives, have been studied for their DNA photo-cleavage abilities. These compounds, upon UV irradiation, generate sulfonyloxyl radicals that effectively cleave DNA. This property could be significant for applications requiring controlled DNA manipulation, including biotechnology and medical research (Andreou et al., 2016).
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)sulfonyl-N-methoxy-1-(4-methoxyphenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-21-14-7-3-12(4-8-14)16(18-22-2)11-23(19,20)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCUPKSHGXTBGP-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC)CS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OC)/CS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.